1,3-Dihydro-2-benzofuran-4,7-diamine
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Overview
Description
1,3-Dihydro-2-benzofuran-4,7-diamine: is a heterocyclic organic compound with the molecular formula C8H10N2O. This compound features a benzofuran ring system with two amine groups attached at the 4 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dihydro-2-benzofuran-4,7-diamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dihydro-2-benzofuran-4,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or alcohols.
Substitution: The amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzofuran derivatives .
Scientific Research Applications
1,3-Dihydro-2-benzofuran-4,7-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dihydro-2-benzofuran-4,7-diamine involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, it may inhibit enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Dibenzofuran: A related compound with two benzene rings fused to a central furan ring.
Benzofuran: A simpler analog with a single benzofuran ring, used in various chemical and pharmaceutical applications.
Uniqueness: 1,3-Dihydro-2-benzofuran-4,7-diamine is unique due to the presence of two amine groups at specific positions on the benzofuran ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
917805-14-2 |
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Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1,3-dihydro-2-benzofuran-4,7-diamine |
InChI |
InChI=1S/C8H10N2O/c9-7-1-2-8(10)6-4-11-3-5(6)7/h1-2H,3-4,9-10H2 |
InChI Key |
WOJZTEONWUDIFN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2CO1)N)N |
Origin of Product |
United States |
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